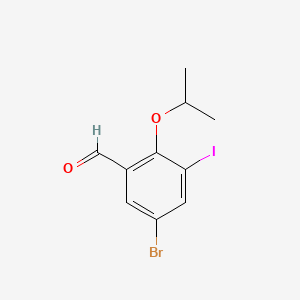

5-Bromo-3-iodo-2-isopropoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10BrIO2 . It’s a halogen substituted carboxylic acid .

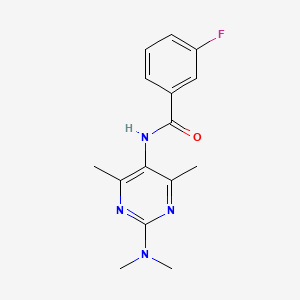

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde consists of a benzene ring substituted with bromo, iodo, and isopropoxy groups . The exact structure details are not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

A study by Fathi and Yaftian (2009) demonstrated the use of a Schiff base ionophore, synthesized from 5-bromo-2-hydroxybenzaldehyde, as a modifier on octadecyl silica disks for preconcentrating trace amounts of copper(II) ions from water samples. This method facilitates the detection and recovery of copper in various water sources, highlighting the compound's utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Organic Synthesis and Materials

Hu, Zhang, and Thummel (2003) explored the synthesis of bidentate and tridentate 6-bromoquinoline derivatives via Friedländer condensation involving nitration of 3-bromobenzaldehyde, followed by reduction and reaction with various ketones. These derivatives have potential applications in creating novel organic materials with specific optical properties (Hu, Zhang, & Thummel, 2003).

Analytical Chemistry

The work by Jie (2000) on the gas chromatographic determination of 3-bromo-4-hydroxybenzaldehyde showcases the importance of halogenated benzaldehydes in analytical methodologies. This method provides a straightforward, accurate approach for analyzing such compounds, which are structurally related to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde (Jie, 2000).

Environmental Microbiology

Neilson et al. (1988) investigated the anaerobic transformation of halogenated aromatic aldehydes, including compounds structurally similar to 5-Bromo-3-iodo-2-isopropoxybenzaldehyde, by enrichment cultures from sediment samples. The study provides insights into the environmental fate and microbial metabolism of such compounds (Neilson et al., 1988).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-3-iodo-2-isopropoxybenzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound may interact with its targets through covalent bonding, given the presence of the aldehyde functional group .

Biochemical Pathways

It’s worth noting that bromo and iodo compounds often participate in halogen bonding, which can influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are subjects of ongoing research .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Eigenschaften

IUPAC Name |

5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODQYKKVUITENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-2-isopropoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2923845.png)

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)

![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)

![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)